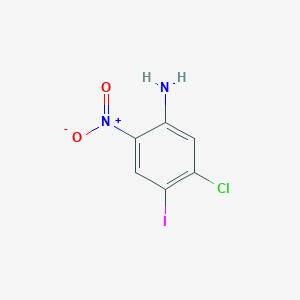

5-Chloro-4-iodo-2-nitroaniline

概述

描述

5-Chloro-4-iodo-2-nitroaniline: is an organic compound with the molecular formula C6H4ClIN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, iodine, and nitro groups

准备方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 5-Chloro-4-iodo-2-nitroaniline typically begins with commercially available starting materials such as 2,4-dichloronitrobenzene.

Iodination: The final step involves the iodination of the intermediate compound using iodine and a suitable catalyst.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods emphasize high yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

化学反应分析

Types of Reactions:

Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and halogens.

Nucleophilic Aromatic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents like chlorine, bromine, and sulfuric acid are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Nucleophilic Aromatic Substitution: Strong nucleophiles like dimethylamine in ethanol.

Major Products:

Reduction: 5-Chloro-4-iodo-2-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

科学研究应用

Organic Synthesis

5-Chloro-4-iodo-2-nitroaniline serves as a crucial intermediate in the synthesis of various organic compounds. Its halogen substituents (chlorine and iodine) facilitate nucleophilic substitution reactions, making it useful for creating diverse chemical entities. For example, it can be transformed into substituted anilines and other aromatic compounds through various reaction pathways.

Pharmaceutical Research

The compound has been investigated for its potential applications in drug development. Its unique structural features allow it to interact with biological targets effectively. Notably, research has shown that derivatives of this compound exhibit inhibitory activity against specific enzymes involved in disease processes. For instance, it has been studied as an inhibitor of cytochrome P450 enzymes, which play a significant role in drug metabolism and the activation of prodrugs.

Case Study: Inhibition of Cytochrome P450 Enzymes

In a study focused on the biochemical properties of this compound, researchers found that it inhibited the activity of cytochrome P450 enzymes CYP2C19 and CYP2C9. This inhibition can lead to altered drug metabolism profiles, highlighting the compound's relevance in pharmacokinetics and toxicology studies.

Material Science

In material science, this compound is utilized in developing high refractive index materials and polymers. Its chromophoric properties make it suitable for applications in optical devices and sensors. The compound's ability to form stable polymer matrices can be exploited to create advanced materials with tailored optical characteristics.

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties. These compounds can be evaluated for their effectiveness against various pathogens, contributing to the development of new antimicrobial agents.

Cancer Therapeutics

The compound's ability to target specific biological pathways makes it a candidate for cancer research. Studies have explored its potential to inhibit oncogenic microRNAs, which are critical regulators of gene expression involved in cancer progression .

Case Study: Targeting Oncogenic MicroRNAs

In one study, neomycin-bisbenzimidazole conjugates incorporating this compound demonstrated significant binding affinity to oncogenic microRNA targets, leading to reduced levels of mature miRNA and inhibition of cancer cell proliferation . This highlights the compound's potential as a therapeutic agent in oncology.

Dye and Pigment Production

Due to its chromophoric nature, this compound is also employed in synthesizing dyes and pigments. Its vibrant color properties make it suitable for use in textiles and coatings.

作用机制

The mechanism of action of 5-Chloro-4-iodo-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The halogen atoms (chlorine and iodine) can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .

相似化合物的比较

2-Chloro-4-nitroaniline: Similar in structure but lacks the iodine atom.

4-Iodo-2-nitroaniline: Similar but lacks the chlorine atom.

Uniqueness:

Halogen Substitution: The presence of both chlorine and iodine atoms in 5-Chloro-4-iodo-2-nitroaniline makes it unique compared to other nitroanilines

生物活性

5-Chloro-4-iodo-2-nitroaniline is a halogenated nitroaniline compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and metabolic pathways based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (-NO2), a chloro group (-Cl), and an iodo group (-I) attached to an aniline structure. The molecular formula is C7H5ClI N2O2, and its structure can influence its reactivity and interactions with biological systems.

The biological activity of this compound primarily arises from its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with various biological molecules, potentially leading to oxidative stress and cellular damage. The halogen substituents (chlorine and iodine) may enhance the compound's ability to engage in halogen bonding interactions, which can affect molecular targets such as enzymes and nucleic acids .

| Mechanism | Description |

|---|---|

| Nitro Reduction | Reduction of the nitro group to form reactive intermediates |

| Halogen Bonding | Interaction with biological molecules via halogen bonding |

| Metabolic Activation | Formation of toxic metabolites through enzymatic pathways |

Acute Toxicity

Studies indicate that this compound exhibits moderate acute toxicity. In animal models, symptoms of toxicity included reduced activity and uncoordinated movement at higher doses. However, no significant mortality was observed in these studies .

Mutagenicity

The compound has shown potential mutagenic effects in various assays. For instance, it was found to be mutagenic in bacterial tests using Salmonella typhimurium, suggesting that it may cause DNA damage through reactive metabolites formed during nitroreduction . However, it did not demonstrate significant mutagenicity in in vivo micronucleus assays conducted on rodents .

Metabolic Pathways

Research has elucidated the metabolic pathways of this compound, highlighting its transformation into various metabolites. The nitro group can be reduced to form hydroxylamine and amine derivatives, which may further interact with biomolecules leading to systemic toxicity .

Table 2: Metabolites and Their Effects

| Metabolite | Source Reaction | Potential Effects |

|---|---|---|

| Hydroxylamine | Nitro reduction | Reactive species that may cause oxidative damage |

| Amine Derivatives | Further reduction | Possible interaction with nucleic acids |

| Conjugated Metabolites | Phase II metabolism | Excretion pathways; potential for bioaccumulation |

Case Studies

- Toxicokinetic Studies : In a study involving radiolabeled compounds, this compound was rapidly absorbed and metabolized in rats. The majority of the compound was excreted within hours, indicating low bioaccumulation potential .

- Genotoxicity Assessments : A series of genotoxicity tests demonstrated that while the compound exhibits mutagenic properties under certain conditions, it showed no significant effects on micronucleated polychromatic erythrocytes in vivo .

属性

IUPAC Name |

5-chloro-4-iodo-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIN2O2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHURWOGZQWLTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)I)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624688 | |

| Record name | 5-Chloro-4-iodo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335349-57-0 | |

| Record name | 5-Chloro-4-iodo-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 5-chloro-4-iodo-2-nitroaniline a suitable starting material for benzimidazole synthesis?

A1: The research paper [] highlights that this compound possesses structural features beneficial for generating diverse benzimidazole derivatives. The presence of both chlorine and iodine substituents allows for selective functionalization at these positions. This enables the introduction of various substituents to the benzimidazole core, which is crucial for exploring structure-activity relationships and developing compounds with desired properties. Furthermore, the nitro group can be readily reduced to an amine, providing another handle for further derivatization. This versatility makes this compound a valuable building block in organic synthesis, particularly for generating diverse libraries of benzimidazole compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。